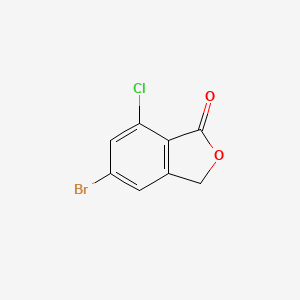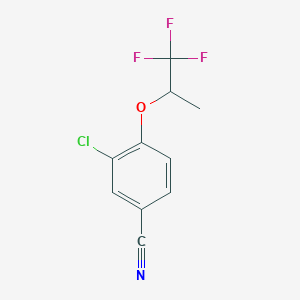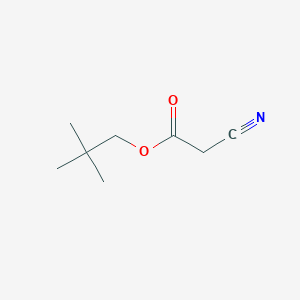
5-bromo-7-chloro-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-7-chloro-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated derivative, which can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-3H-2-benzofuran-1-one typically involves the halogenation of a benzofuran precursor. One common method is the bromination and chlorination of 2-benzofuran-1(3H)-one. The reaction conditions often include:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: The major products are typically derivatives where the halogen atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
Oxidation Reactions: The major products are typically oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: The major products are typically reduced derivatives such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-bromo-7-chloro-3H-2-benzofuran-1-one: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-7-chloro-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the chlorine atom at the 7th position.
7-chloro-2-benzofuran-1(3H)-one: Lacks the bromine atom at the 5th position.
2-benzofuran-1(3H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
- The presence of both bromine and chlorine atoms in 5-bromo-7-chloro-3H-2-benzofuran-1-one makes it unique compared to its analogs. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H4BrClO2 |
|---|---|
Molekulargewicht |
247.47 g/mol |
IUPAC-Name |
5-bromo-7-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrClO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 |
InChI-Schlüssel |
ROMOLAMCFLMLQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)Br)Cl)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(Oxiran-2-yl)ethoxy]benzonitrile](/img/structure/B8567254.png)

![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)

![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B8567279.png)



